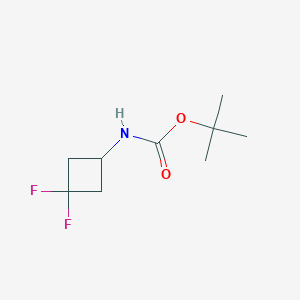

Tert-butyl 3,3-difluorocyclobutylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

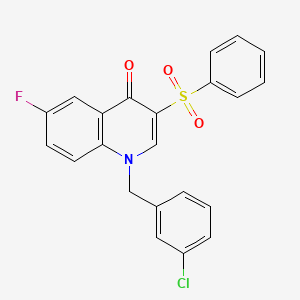

Tert-butyl 3,3-difluorocyclobutylcarbamate (TBCB) is a highly versatile organofluorine compound with a wide range of applications in the chemical and pharmaceutical industries. TBCB has been used in a variety of chemical reactions, such as the synthesis of polymers, pharmaceuticals, and agrochemicals, as well as in the manufacture of fluorinated compounds. TBCB is also used as a catalyst in the synthesis of fluorinated compounds and as a reagent in a variety of organic reactions. In addition, TBCB has been used as a reagent in the synthesis of fluorinated compounds, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The tert-butyl group is a prevalent motif in medicinal chemistry, where it's incorporated into bioactive compounds to modulate properties like lipophilicity and metabolic stability. Alternative substituents to the tert-butyl group have been evaluated for drug discovery, showcasing the importance of structural modification in pharmacokinetics and drug efficacy (Westphal et al., 2015).

Synthetic Organic Chemistry

In synthetic organic chemistry, tert-butyl carbamate and related functionalities serve as versatile intermediates. For instance, N-tert-butanesulfinyl imines have been utilized in the asymmetric synthesis of amines, highlighting their role as powerful intermediates for generating a wide range of highly enantioenriched amines, including amino acids and amino alcohols (Ellman et al., 2002).

Materials Science

The tert-butyl moiety has been explored in materials science for the development of sensory materials. Benzothiazole-modified carbazole derivatives with tert-butyl groups have demonstrated strong blue light emission and high performance in detecting volatile acid vapors, underscoring their potential as fluorescent chemosensors (Sun et al., 2015).

Organic Chemistry Techniques

Techniques in organic chemistry have been developed utilizing tert-butyl carbamates, such as the efficient one-pot Curtius rearrangement for the synthesis of Boc-protected amines. This method offers high yields and compatibility with a variety of substrates, including malonate derivatives, thus facilitating access to protected amino acids (Lebel & Leogane, 2005).

Propriétés

IUPAC Name |

tert-butyl N-(3,3-difluorocyclobutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)12-6-4-9(10,11)5-6/h6H,4-5H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWSUTXVTWBHLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2694975.png)

![3-amino-N-(4-ethylphenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2694978.png)

![6-[(4-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2694979.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide](/img/structure/B2694980.png)

![N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide](/img/structure/B2694981.png)

![N-(2-chlorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694992.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2694994.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2694997.png)